molecular formula C7H13NO B2813974 6-Ethylpiperidin-2-one CAS No. 53611-44-2

6-Ethylpiperidin-2-one

Cat. No. B2813974
CAS RN: 53611-44-2
M. Wt: 127.187
InChI Key: PAHMYIHLZQRVHU-UHFFFAOYSA-N
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Description

6-Ethylpiperidin-2-one is a chemical compound with the CAS Number: 53611-44-2. It has a molecular weight of 127.19 . It is typically stored at room temperature and has a purity of 95%. The compound is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-ethyl-2-piperidinone . The InChI code for this compound is 1S/C7H13NO/c1-2-6-4-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) . This indicates the molecular structure of the compound. For a more detailed analysis, tools like ChemSpider or MolView can be used to visualize the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 88-90 degrees . For a more detailed analysis of its physical and chemical properties, tools like ProtParam can be used.

Scientific Research Applications

Hypophosphite Mediated Carbon-Carbon Bond Formation

1-Ethylpiperidine hypophosphite (1-EPHP) is significant in organic synthesis, particularly in radical-cyclisation reactions. For instance, Graham et al. (1999) utilized 1-EPHP in the synthesis of the phytotoxic metabolite alboatrin, highlighting its role in forming complex organic structures (Graham et al., 1999).

Radical Methodology in Aqueous and Organic Media

Hypophosphorous acid and 1-ethylpiperidine salts, including derivatives like 1-EPHP, have been explored for carbon-carbon bond forming radical reactions in various solvents. This method is presented as an alternative to more problematic methodologies, as discussed by Graham et al. (1999) in their study (Graham et al., 1999).

Optical Rotatory Dispersion and Absolute Configuration

The study of optical properties and absolute configuration of compounds like 2-ethylpiperidine, a related compound, provides insights into stereochemical analysis. Beyerman et al. (2010) investigated this aspect, contributing to our understanding of chiral compounds in chemistry (Beyerman et al., 2010).

Thermochemistry of Ethylpiperidines

The standard molar enthalpies of combustion and formation of ethylpiperidine isomers, including 1-ethylpiperidine, were measured by Silva et al. (2006). This research is critical for understanding the energetic properties of these compounds (Silva et al., 2006).

Synthesis of Nitrogen Bridgehead Bicyclic Heterocycles

Ethylpiperidines play a role in synthesizing complex heterocyclic systems, as demonstrated by Della and Knill (1996). Their work on the synthesis of nitrogen bridgehead bicyclic heterocycles showcases the versatility of these compounds (Della & Knill, 1996).

Conformational Studies and Synthesis Routes

Research on the conformation of ethylpiperidine derivatives and novel synthesis routes contributes to the development of new pharmaceuticals and materials. For instance, Reilly et al. (2003) explored the enantiospecific synthesis of certain ethylpiperidine isomers (Reilly et al., 2003).

Catalytic Applications

The role of ethylpiperidines in catalysis, as seen in annulation reactions and alcohol oxidation systems, is another important area. Zhu et al. (2003) and Li et al. (2009) have contributed to this field, expanding the scope of organic reactions (Zhu et al., 2003), (Li & Zhang, 2009).

Safety and Hazards

6-Ethylpiperidin-2-one is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 6-Ethylpiperidin-2-one are not mentioned in the search results, the field of chemical research is continuously evolving. New methodologies and technologies are being developed to tackle challenges in the field . These advancements could potentially influence the future directions for compounds like this compound.

properties

IUPAC Name

6-ethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-4-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHMYIHLZQRVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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